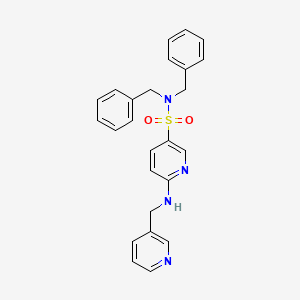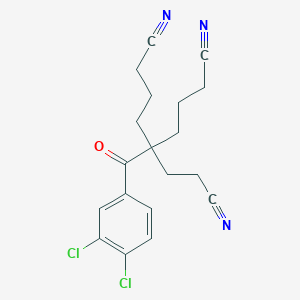
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile is an organic compound characterized by the presence of cyano, dichlorobenzoyl, and nonanedinitrile functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the cyanoethyl group: This step might involve the reaction of an appropriate alkyl halide with a cyanide source under basic conditions.
Introduction of the dichlorobenzoyl group: This could be achieved through a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the nonanedinitrile backbone: This step might involve the reaction of a suitable dinitrile precursor with the previously formed intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions could involve the use of reducing agents such as lithium aluminum hydride to convert nitrile groups to amines.
Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the cyano or dichlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), sodium methoxide (NaOCH₃)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile would depend on its specific application. For example:
Enzyme Inhibition: The compound may interact with the active site of an enzyme, blocking its activity.
Therapeutic Effects: It may target specific molecular pathways involved in disease processes, such as inhibiting the growth of cancer cells.
相似化合物的比较
Similar Compounds
- 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)pentanedinitrile
- 5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)hexanedinitrile
Uniqueness
5-(2-Cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
5398-32-3 |
|---|---|
分子式 |
C19H19Cl2N3O |
分子量 |
376.3 g/mol |
IUPAC 名称 |
5-(2-cyanoethyl)-5-(3,4-dichlorobenzoyl)nonanedinitrile |
InChI |
InChI=1S/C19H19Cl2N3O/c20-16-7-6-15(14-17(16)21)18(25)19(10-5-13-24,8-1-3-11-22)9-2-4-12-23/h6-7,14H,1-5,8-10H2 |
InChI 键 |
AYIXRBMBBWMYDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C(CCCC#N)(CCCC#N)CCC#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


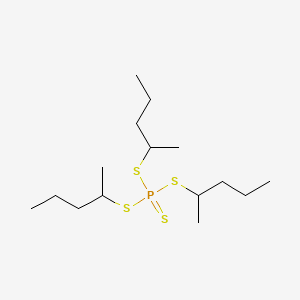

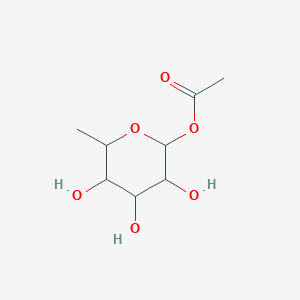
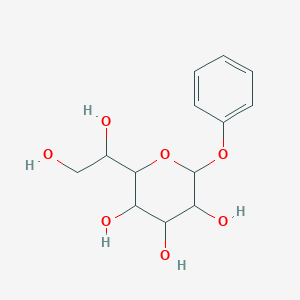
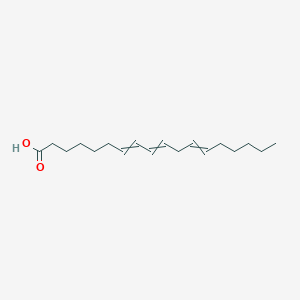

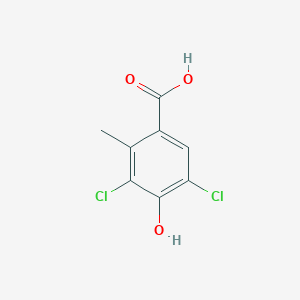
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
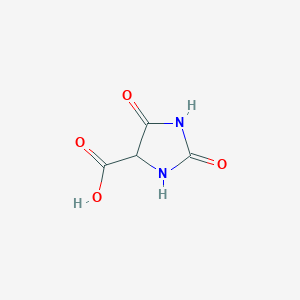
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
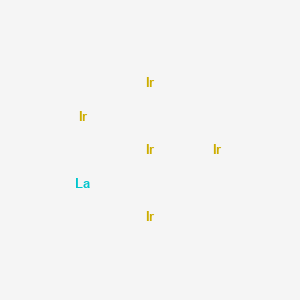
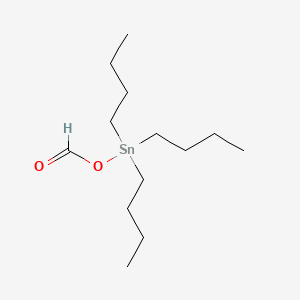
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
